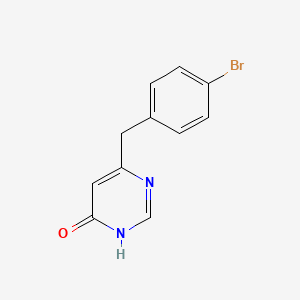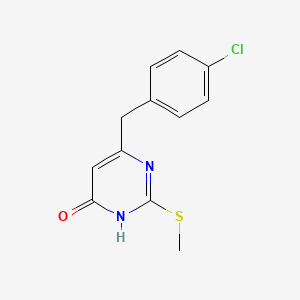
Potassium (3,4-dichlorophenyl)trifluoroborate
Descripción general
Descripción
Potassium (3,4-dichlorophenyl)trifluoroborate is an organoboron compound . It is a solid substance that is stable in an inert atmosphere and at room temperature . The IUPAC name for this compound is potassium (3,4-dichlorophenyl) (trifluoro)borate (1-) .
Molecular Structure Analysis
The molecular formula of Potassium (3,4-dichlorophenyl)trifluoroborate is C6H3BCl2F3K . The InChI code for this compound is 1S/C6H3BCl2F3.K/c8-5-2-1-4 (3-6 (5)9)7 (10,11)12;/h1-3H;/q-1;+1 .Chemical Reactions Analysis
Organotrifluoroborates, including Potassium (3,4-dichlorophenyl)trifluoroborate, are strong nucleophiles and react with electrophiles without transition-metal catalysts .Physical And Chemical Properties Analysis
Potassium (3,4-dichlorophenyl)trifluoroborate has a molecular weight of 252.9 . It is a solid substance that is stable in an inert atmosphere and at room temperature .Aplicaciones Científicas De Investigación
Potassium and Neurological Function
One study explored the role of 3,4-Diaminopyridine, a potassium channel blocker, in enhancing brain motor activity in patients with multiple sclerosis (MS). This compound was found to improve fatigue and motor function in MS, likely by potentiating synaptic transmission, as evidenced by increased motor cerebral activity observed via fMRI and TMS after administration (Mainero et al., 2004).
Potassium and Cardiovascular Health
Another study on dietary potassium intake among US men found that higher potassium intake was associated with a reduced risk of stroke. This study suggests that diets rich in potassium, magnesium, and cereal fiber could lower the risk of stroke, particularly among hypertensive men (Ascherio et al., 1998).
Potassium in Dentistry
Research on a toothpaste containing potassium nitrate and triclosan revealed its effectiveness in reducing dentine hypersensitivity, demonstrating the potential of potassium compounds in dental care applications (Wara-aswapati et al., 2005).
Potassium and Renal Health
A study aimed to assess the renoprotective effects of potassium supplementation in chronic kidney disease (CKD) outlines the rationale for investigating whether potassium supplementation can slow the progression of CKD and improve cardiovascular outcomes (Gritter et al., 2018).
Potassium and Gastrointestinal Health
The efficacy of vonoprazan, a novel potassium-competitive acid blocker, was investigated as part of first-line and second-line triple therapy for Helicobacter pylori eradication. The study found vonoprazan to be effective in both first-line and second-line therapies, highlighting the potential of potassium compounds in treating gastrointestinal infections (Murakami et al., 2016).
Mecanismo De Acción
Target of Action
Potassium (3,4-dichlorophenyl)trifluoroborate is primarily used as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . The primary targets of this compound are aryl halides .
Mode of Action
The compound interacts with its targets (aryl halides) to construct a carbon-carbon (C-C) bond . This interaction is facilitated by the presence of a catalyst or under thermal conditions . The organotrifluoroborate hydrolyses to the corresponding boronic acid in situ .
Biochemical Pathways
The primary biochemical pathway affected by Potassium (3,4-dichlorophenyl)trifluoroborate is the cross-coupling reaction pathway . The compound acts as a nucleophilic coupling partner, reacting with aryl halides to form a C-C bond . This reaction is a key step in many synthetic procedures, leading to the formation of complex organic compounds .
Pharmacokinetics
Like other organotrifluoroborates, it is likely to be subject to hydrolysis, forming the corresponding boronic acid in situ . This transformation could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of Potassium (3,4-dichlorophenyl)trifluoroborate is the formation of a C-C bond with aryl halides . This reaction is a crucial step in the synthesis of complex organic compounds, enabling the construction of a wide variety of structures .
Action Environment
The action of Potassium (3,4-dichlorophenyl)trifluoroborate is influenced by several environmental factors. The compound is typically stored in an inert atmosphere at room temperature . The presence of a catalyst or thermal conditions can facilitate its reaction with aryl halides . Additionally, the hydrolysis of the organotrifluoroborate to the corresponding boronic acid can be influenced by the pH and the presence of water .
Safety and Hazards
Propiedades
IUPAC Name |
potassium;(3,4-dichlorophenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BCl2F3.K/c8-5-2-1-4(3-6(5)9)7(10,11)12;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZOKQYJVLRZFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)Cl)Cl)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BCl2F3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660124 | |
| Record name | Potassium (3,4-dichlorophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (3,4-dichlorophenyl)trifluoroborate | |
CAS RN |
850623-68-6 | |
| Record name | Potassium (3,4-dichlorophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




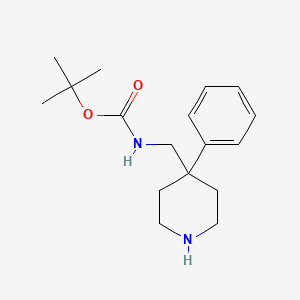

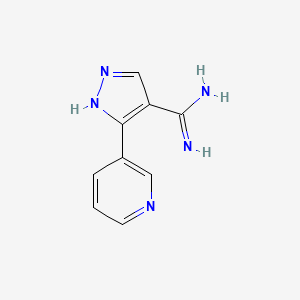
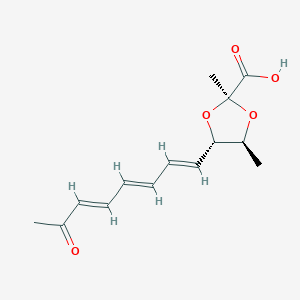

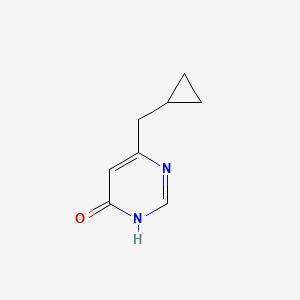

![1-(4-Isopropylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1493769.png)
![2-(Pyridin-4-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1493770.png)
![Ethyl 2-hydroxy-2-[6-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]acetate](/img/structure/B1493771.png)

